N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2,3-dimethylphenylcarbamoylmethyl group at the 4-position and a benzamide moiety at the 2-position (molecular formula: C₂₂H₂₃N₃O₄S) . Although specific bioactivity data for this compound is absent, its structural analogs exhibit diverse applications, including plant growth modulation , antiviral activity , and enzyme inhibition .
Properties
IUPAC Name |
N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-6-10-17(14(13)2)22-18(24)11-16-12-26-20(21-16)23-19(25)15-8-4-3-5-9-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVMDGVZRLLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamide group via an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
The compound exhibits notable antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide inhibits enzymes involved in bacterial lipid biosynthesis. This inhibition disrupts bacterial cell membranes, leading to cell death and demonstrating its potential as an antimicrobial agent.
Anticancer Activity
In cancer research, the compound has shown the ability to modulate key signaling pathways associated with cell proliferation and apoptosis. By influencing these pathways, it can reduce tumor growth in various cancer cell lines. Studies have documented its effects on gene expression profiles and cellular metabolism, further supporting its role in cancer therapeutics.
Interaction with Biomolecules
This compound interacts with specific enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can inhibit or activate various biological functions.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Signaling : Modulates pathways that control apoptosis and proliferation.
- Gene Expression : Alters expression patterns that can lead to therapeutic outcomes.
- Metabolic Impact : Affects metabolic pathways by inhibiting enzymes involved in lipid metabolism.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
Synthesis Steps
- Start with the preparation of the thiazole ring using 2-aminothiazole.
- React with 2,3-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine).
- Further react the intermediate with benzoyl chloride to yield the final product.
Industrial Production
Industrial methods may optimize reaction conditions to enhance yield and purity using techniques like continuous flow reactors and advanced purification methods such as chromatography.
Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, confirming its potential as a new antimicrobial agent .
Cancer Research
In vitro studies on various cancer cell lines showed that this compound reduced cell viability by inducing apoptosis via modulation of the PI3K/Akt signaling pathway .
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of thiazol-2-yl benzamides, which share a common core but vary in substituents. Key structural analogs and their distinguishing features are summarized below:
Bioactivity and Pharmacological Potential
- Plant Growth Modulation: Analogs like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibited 129.23% activity in plant growth assays, suggesting the thiazole-benzamide scaffold’s relevance in agrochemical development .
- Enzyme Inhibition : Benzothiazole-carbamothioyl analogs showed bioactivity scores against kinase inhibitors (KI) and ion channel modulators (ICM), highlighting the scaffold’s versatility .
The target compound’s 2,3-dimethylphenyl group may improve lipophilicity, favoring interactions with hydrophobic enzyme pockets, while the carbamoyl linker could engage in hydrogen bonding.
Physicochemical Properties
- Lipophilicity : The target compound’s dimethylphenyl group likely increases logP compared to polar analogs (e.g., sulfamoyl derivatives ).
- Solubility : Nitro and sulfamoyl groups in analogs enhance aqueous solubility but may reduce bioavailability due to high polarity.
- Stability : Thiazole rings generally confer thermal stability, while electron-withdrawing groups (e.g., nitro) may reduce oxidative degradation.
Biological Activity
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to the compound's biological activity.
- Dimethylphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Benzamide Moiety : Known for its role in various biological activities, particularly in drug design.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways. For instance, thiazole derivatives have been shown to interact with enzymes related to cancer cell proliferation and microbial growth inhibition.
- Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For example:
- A study evaluated various thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds similar to this compound demonstrated notable cytotoxic effects and the ability to induce apoptosis through caspase activation .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties:
- Compounds with thiazole rings have shown effectiveness against various bacterial strains. The structural features of this compound suggest potential interactions with bacterial enzymes or receptors critical for survival .
Research Findings and Case Studies
Q & A
Q. How can researchers optimize the synthesis of N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide to improve yield and purity?
Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent selection: Polar aprotic solvents like DMF or DCM enhance reaction kinetics by stabilizing intermediates (e.g., amide bond formation in ).
- Catalyst use: Copper(I) iodide or Pd-based catalysts improve coupling efficiency in multi-step reactions ().
- Temperature: Reflux conditions (80–120°C) are critical for cyclization steps involving thiazole ring formation ().
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) ().
Key Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF or DCM | +15–20% |
| Reaction Time | 12–24 hrs (reflux) | +10% |
| Catalyst | CuI (0.1 equiv) | +25% coupling |
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (HRMS):
| Compound | HPLC Purity | Retention Time (min) |
|---|---|---|
| Target Compound | 99% | 12.3 |
Q. What initial biological screening approaches are suitable for evaluating its antimicrobial potential?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays:
- Fungal Screening:
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 32 |
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?
Answer:
- Systematic Substituent Variation:
- Modify the 2,3-dimethylphenyl group (e.g., halogenation, methoxy substitution) to assess impact on bioactivity ().
- Replace the benzamide moiety with heteroaromatic rings (e.g., pyridine, indole) ().
- Computational Docking:
- Use AutoDock Vina to predict binding modes with targets like HDACs or bacterial enzymes ().
- Statistical Analysis:
- Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity ().
Example SAR Findings ():
| Substituent | Antimicrobial Activity (MIC ↓) |
|---|---|
| 4-Fluorophenyl | 4-fold improvement |
| 4-Methoxyphenyl | No significant change |
Q. What methodologies are effective in resolving contradictions in biological activity data across different studies?
Answer:
- Standardize Assay Conditions:
- Orthogonal Assays:
- Meta-Analysis:
Case Study: Discrepancies in anticancer IC50 values (2 µM vs. 20 µM) may arise from cell line differences (e.g., HeLa vs. MCF-7) or serum concentration in media ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
